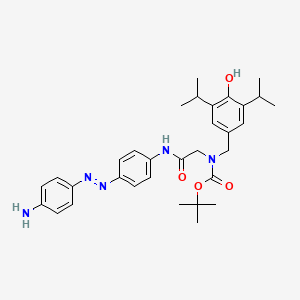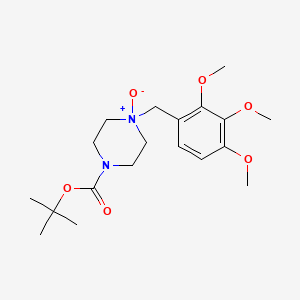
tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate is a complex organic compound that features a variety of functional groups, including an azo group, an amine group, a carbamate group, and a hydroxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Diazotization: The synthesis begins with the diazotization of 4-aminophenylamine to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminophenylamine to form the azo compound.
Carbamate Formation: The azo compound is reacted with tert-butyl chloroformate to form the carbamate ester.
Hydroxybenzyl Addition: Finally, the hydroxybenzyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or ureas.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies. Its structural features make it suitable for investigating protein-ligand interactions.
Medicine
In medicine, this compound may have potential applications as a therapeutic agent. Its ability to interact with biological targets could be explored for drug development.
Industry
In industrial applications, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it valuable for various manufacturing processes.
作用機序
The mechanism of action of tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate involves its interaction with specific molecular targets. The azo group can participate in electron transfer reactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways and influence cellular processes.
類似化合物との比較
Similar Compounds
tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)carbamate: Lacks the hydroxy and diisopropylbenzyl groups.
tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxybenzyl)carbamate: Lacks the diisopropyl groups.
Uniqueness
tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate is unique due to the presence of both the hydroxy and diisopropylbenzyl groups
特性
分子式 |
C32H41N5O4 |
|---|---|
分子量 |
559.7 g/mol |
IUPAC名 |
tert-butyl N-[2-[4-[(4-aminophenyl)diazenyl]anilino]-2-oxoethyl]-N-[[4-hydroxy-3,5-di(propan-2-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C32H41N5O4/c1-20(2)27-16-22(17-28(21(3)4)30(27)39)18-37(31(40)41-32(5,6)7)19-29(38)34-24-12-14-26(15-13-24)36-35-25-10-8-23(33)9-11-25/h8-17,20-21,39H,18-19,33H2,1-7H3,(H,34,38) |
InChIキー |
AOAPIWZPGVIADF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)CN(CC(=O)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Ethyl 7-amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13866170.png)

![N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13866188.png)
